molecular formula C18H22N2O3S2 B2993425 Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887900-27-8

Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2993425
CAS No.: 887900-27-8
M. Wt: 378.51
InChI Key: JHZGYCATFGSPPD-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Electronics and Solar Cells

Research into organic electronics, particularly for bulk-heterojunction solar cells, has highlighted the importance of small molecules containing thiophene units and a cyanopyridone acceptor group. These molecules demonstrate promising photovoltaic performance due to their ability to facilitate enhanced intramolecular charge transfer transitions and reduce band gaps, which are crucial for efficient solar energy conversion. Power conversion efficiencies of up to 2.39% have been reported, underscoring the potential of these materials in solar cell applications (Gupta et al., 2015).

Heterocyclic Chemistry and Synthesis

The compound and its structural analogs have also been pivotal in the development of new synthetic pathways in heterocyclic chemistry. Notably, research has been focused on the synthesis of highly functionalized tetrahydropyridines and other heterocyclic compounds. These findings are significant for the chemical synthesis of novel molecules with potential applications in medicinal chemistry and materials science (Zhu et al., 2003).

Novel Heterocyclic Systems

The exploration of novel heterocyclic systems using the compound as a precursor has led to the synthesis of new classes of pyridothienopyrimidines and related fused systems. These studies not only contribute to our understanding of heterocyclic chemistry but also open new avenues for the discovery of compounds with potential pharmaceutical applications (Bakhite et al., 2005).

Anti-Inflammatory Research

Investigations into anti-inflammatory agents have identified methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a compound structurally related to the one , as a potential candidate for the development of new anti-inflammatory drugs. This research underscores the importance of such compounds in the search for novel therapeutic agents (Moloney, 2001).

Electropolymerization and Electrochromic Materials

Studies on electropolymerization and electrochromic performances have utilized compounds containing thiophene units, demonstrating the potential of these materials in the development of electrochromic devices. These findings highlight the versatility of thiophene-based compounds in applications that require materials capable of changing color in response to electrical stimuli (Li et al., 2020).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. For example, some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods and potential applications of these compounds.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-17(2)9-10-12(16(22)23-5)15(25-13(10)18(3,4)20-17)19-14(21)11-7-6-8-24-11/h6-8,20H,9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGYCATFGSPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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